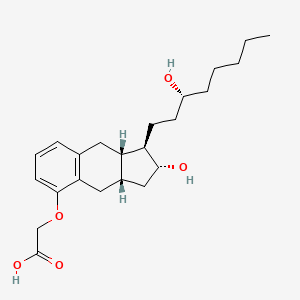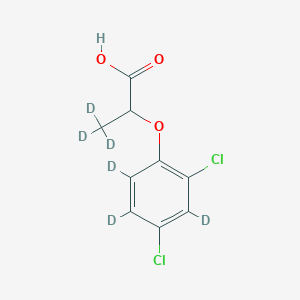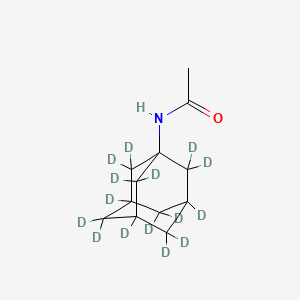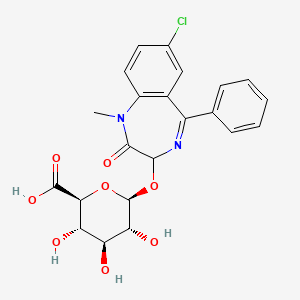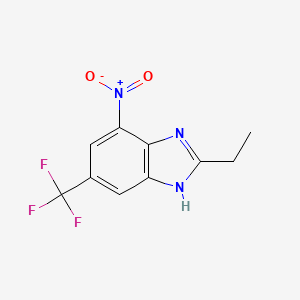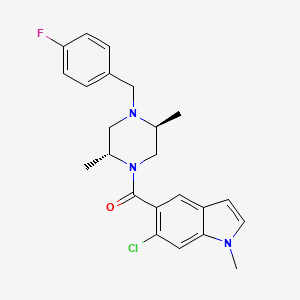
6-Methylpterin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpterin Sodium Salt is a derivative of pterin, a heterocyclic compound composed of a pteridine ring system. Pterins are known for their roles in biological coloration and as cofactors in various biochemical processes. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methylpterin Sodium Salt is typically synthesized through a series of chemical reactions involving pyrazinopyridin-4(1H)-one and methyl bromide, followed by aminolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the compound meets the required standards for scientific research .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylpterin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-formylpterin, while reduction may yield 6-methyl-5,6,7,8-tetrahydropterin .
Aplicaciones Científicas De Investigación
6-Methylpterin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pterin derivatives.
Biology: Acts as a cofactor in enzymatic reactions and is involved in the study of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker in certain diseases.
Industry: Utilized in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 6-Methylpterin Sodium Salt involves its ability to generate reactive oxygen species (ROS) when exposed to photoirradiation. This property is utilized in various biochemical assays to study oxidative stress and related cellular processes. The compound interacts with molecular targets such as nucleotides and amino acids, influencing metabolic pathways .
Comparación Con Compuestos Similares
Pterin: The parent compound of 6-Methylpterin, known for its role in biological coloration.
Folic Acid: A well-known pterin derivative involved in nucleotide synthesis and metabolic processes.
Sepiapterin: Another pterin derivative used in the study of metabolic pathways
Uniqueness: 6-Methylpterin Sodium Salt is unique due to its specific methylation at the 6th position, which imparts distinct chemical properties and reactivity. This modification enhances its stability and makes it suitable for various scientific applications .
Propiedades
Fórmula molecular |
C7H6N5NaO |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
sodium;2-amino-6-methylpteridin-4-olate |
InChI |
InChI=1S/C7H7N5O.Na/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h2H,1H3,(H3,8,9,11,12,13);/q;+1/p-1 |
Clave InChI |
FWICZDGTZLIZTP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C2C(=N1)C(=NC(=N2)N)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

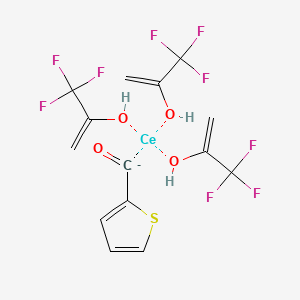
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)

